molecular formula C16H16N2O4 B2680231 N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 946322-66-3

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2680231
CAS No.: 946322-66-3
M. Wt: 300.314
InChI Key: ZOWLHPWCTYYNEC-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: is a complex organic compound that features a benzoxazole ring fused with a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Formation of the Benzodioxine Ring: This involves the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.

    Coupling of the Two Rings: The final step involves coupling the benzoxazole and benzodioxine rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxine ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amide group, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

Chemistry

In chemistry, N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with various biomolecules.

Medicine

In medicine, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide: can be compared with other benzoxazole and benzodioxine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its fused ring structure, which imparts specific chemical and biological properties not found in simpler derivatives. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Tetrahydro-benzoxazole moiety
  • Benzodioxine structure

Its molecular formula is C14H16N4O3C_{14}H_{16}N_{4}O_{3} with a molecular weight of approximately 288.30 g/mol. The unique combination of these structural elements is believed to contribute to its pharmacological properties.

Research indicates that this compound may interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest it acts as an inhibitor for specific enzymes involved in inflammatory pathways and neurodegenerative diseases. For instance, it may inhibit enzymes like DNA gyrase and topoisomerase IV, which are critical in bacterial DNA replication .
  • Receptor Binding : Interaction studies have shown effective binding to receptors involved in pain and inflammation signaling pathways. Techniques such as molecular docking and binding affinity assays are employed to elucidate its mechanisms of action.

Biological Activity

The biological activity of this compound has been evaluated in various studies:

Antibacterial Activity

Some derivatives of the compound have demonstrated modest antibacterial activity against Gram-positive bacterial strains. The evaluation against E. coli strains indicated that certain compounds could serve as efflux pump substrates or lack the necessary physicochemical properties for effective cell wall penetration .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses through its interaction with specific receptors and enzymes involved in inflammatory pathways. This suggests possible therapeutic applications in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds with similar structural features:

StudyCompoundBiological ActivityFindings
4,5,6,7-Tetrahydrobenzo[1,2-d]thiazolesAntibacterialIdentified low micromolar inhibitors of E. coli DNA gyrase .
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamideEnzyme InhibitionExhibited significant binding affinity to pain-related receptors.
2-fluoro-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamideAntibacterialShowed enhanced antibacterial properties compared to non-fluorinated analogs .

These findings underscore the importance of structural modifications in enhancing the biological activity of benzoxazole derivatives.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c19-15(10-5-6-13-14(9-10)21-8-7-20-13)17-16-11-3-1-2-4-12(11)18-22-16/h5-6,9H,1-4,7-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWLHPWCTYYNEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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